3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide
Overview
Description
3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the 3-position of the benzamide ring and a tetrahydrocarbazole moiety attached to the nitrogen atom of the benzamide. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for therapeutic applications .
Mode of Action
It is known that compounds of this nature often undergo free radical reactions . For instance, N-bromosuccinimide (NBS) can initiate a reaction where it loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical can then remove a hydrogen atom from the compound to form succinimide (SH). The resulting radical can then react with NBS to form the brominated compound .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
The biological activities of indole derivatives suggest that they may have favorable pharmacokinetic properties .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide typically involves the following steps:
Formation of Tetrahydrocarbazole Moiety: The tetrahydrocarbazole moiety can be synthesized through a series of cyclization reactions starting from appropriate precursors such as indole derivatives.
Coupling Reaction: The final step involves the coupling of the brominated benzamide with the tetrahydrocarbazole moiety. This can be achieved through a nucleophilic substitution reaction using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydrocarbazole moiety, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) are typically employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azido, thio, and alkoxy derivatives can be formed.
Oxidation and Reduction Products: Various oxidized and reduced forms of the tetrahydrocarbazole moiety can be obtained.
Coupling Products: Complex biaryl and heteroaryl compounds can be synthesized through coupling reactions.
Scientific Research Applications
3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide: shares structural similarities with other benzamide derivatives and tetrahydrocarbazole compounds.
N-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-N-(4-methylphenyl)amine: is a related compound with a similar tetrahydrocarbazole moiety.
Uniqueness
- The presence of both the brominated benzamide and tetrahydrocarbazole moieties in a single molecule makes this compound unique.
- This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O/c21-15-5-3-4-14(11-15)20(24)22-12-13-8-9-19-17(10-13)16-6-1-2-7-18(16)23-19/h3-5,8-11,23H,1-2,6-7,12H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOFFAOYAIHQCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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